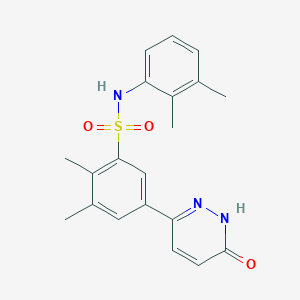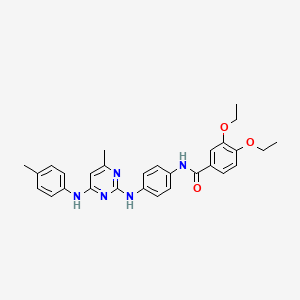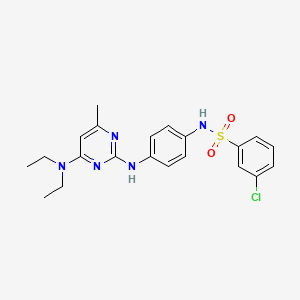![molecular formula C16H14F3N3O2S B11242740 2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11242740.png)
2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[D]pyrimidin ring, a trifluoromethyl group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[D]pyrimidin ring, introduction of the sulfanyl group, and attachment of the trifluoromethylphenyl acetamide.
Formation of Cyclopenta[D]pyrimidin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of Trifluoromethylphenyl Acetamide: This final step involves the coupling of the trifluoromethylphenyl acetamide to the cyclopenta[D]pyrimidin ring, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for developing new drugs or biochemical probes.
Medicine: It may have therapeutic potential due to its unique structural features, which could interact with specific biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,5,6,7-tetrahydro-1H-1pyrindine-3-carbonitrile : This compound shares a similar pyrimidin ring structure but lacks the sulfanyl and trifluoromethyl groups.
- N-(3-trifluoromethylphenyl)acetamide : This compound contains the trifluoromethylphenyl acetamide moiety but lacks the cyclopenta[D]pyrimidin ring and sulfanyl group.
Uniqueness
The uniqueness of 2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14F3N3O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3N3O2S/c17-16(18,19)9-3-1-4-10(7-9)20-13(23)8-25-14-11-5-2-6-12(11)21-15(24)22-14/h1,3-4,7H,2,5-6,8H2,(H,20,23)(H,21,22,24) |
InChI Key |
POUKGSDHODIVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11242659.png)



![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B11242690.png)
![1-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine](/img/structure/B11242702.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-2-methylaniline](/img/structure/B11242706.png)
![N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11242712.png)
![6-Allyl-5,5-dioxo-N~9~-propyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11242714.png)
![N-(2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11242717.png)


![N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242729.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B11242736.png)
